molecular formula C25H19Cl3IOP B14388370 Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide CAS No. 88257-56-1

Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide

Cat. No.: B14388370
CAS No.: 88257-56-1
M. Wt: 599.6 g/mol
InChI Key: XYLPRQSEJSZAQQ-UHFFFAOYSA-M
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Description

Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is an organophosphorus compound that features a phosphorus atom bonded to three 4-chlorophenyl groups and one 4-methoxyphenyl group, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with 4-methoxyphenyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide can undergo various chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.

    Coordination: Transition metal salts like palladium chloride or platinum chloride are often used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphonium salts.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal ions, facilitating various chemical transformations. The compound’s unique structure allows it to stabilize reactive intermediates and enhance reaction rates.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of chlorophenyl groups.

    Tris(4-chlorophenyl)phosphine: Lacks the methoxy group, affecting its reactivity and applications.

    Triphenylphosphine: A widely used ligand in organometallic chemistry with three phenyl groups.

Uniqueness

Tris(4-chlorophenyl)(4-methoxyphenyl)phosphanium iodide is unique due to the combination of electron-withdrawing chlorophenyl groups and electron-donating methoxyphenyl group. This dual functionality allows for fine-tuning of its electronic properties, making it a versatile ligand in catalysis and other applications.

Properties

CAS No.

88257-56-1

Molecular Formula

C25H19Cl3IOP

Molecular Weight

599.6 g/mol

IUPAC Name

tris(4-chlorophenyl)-(4-methoxyphenyl)phosphanium;iodide

InChI

InChI=1S/C25H19Cl3OP.HI/c1-29-21-8-16-25(17-9-21)30(22-10-2-18(26)3-11-22,23-12-4-19(27)5-13-23)24-14-6-20(28)7-15-24;/h2-17H,1H3;1H/q+1;/p-1

InChI Key

XYLPRQSEJSZAQQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[I-]

Origin of Product

United States

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